Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester
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Overview
Description
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester typically involves the reaction of a suitable precursor with azidoethanol under specific conditions. One common method involves the esterification of 4-(2-Azidoethoxy)-3-oxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the modification of biomolecules for labeling and imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This reactivity is harnessed in bioconjugation techniques, where the compound is used to label or modify biomolecules. The ester group can undergo hydrolysis or transesterification, further expanding its utility in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Azidoethoxy)benzoic acid methyl ester
- Azido-dPEG®4-acid
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
Methyl 4-(2-Azidoethoxy)-3-oxobutanoic Acid Ester stands out due to its unique combination of an azido group and a methyl ester group. This combination provides a versatile platform for various chemical transformations and applications. The presence of the azido group allows for efficient bioconjugation, while the ester group offers additional reactivity for further modifications.
Properties
Molecular Formula |
C7H11N3O4 |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
methyl 4-(2-azidoethoxy)-3-oxobutanoate |
InChI |
InChI=1S/C7H11N3O4/c1-13-7(12)4-6(11)5-14-3-2-9-10-8/h2-5H2,1H3 |
InChI Key |
PGYPIHYREPVSRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)COCCN=[N+]=[N-] |
Origin of Product |
United States |
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